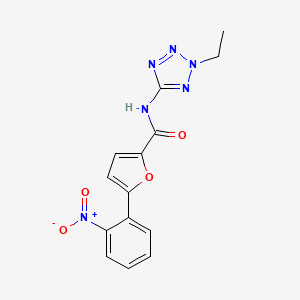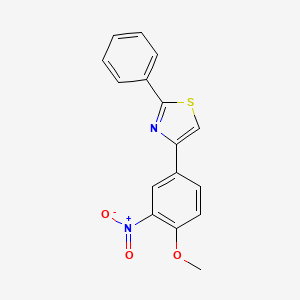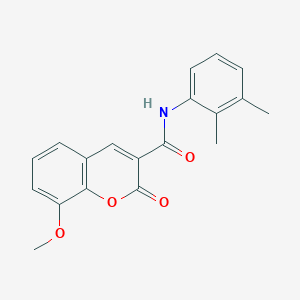
N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Wirkmechanismus
N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel expressed in various cell types, including immune cells, neurons, and glial cells. By blocking the activation of the P2X7 receptor, N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide can modulate various cellular processes, including cytokine release, cell death, and inflammation.
Biochemical and Physiological Effects:
N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been shown to have several biochemical and physiological effects, including the inhibition of IL-1β release, the reduction of neuropathic pain, and the prevention of neurodegeneration. Additionally, N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been shown to modulate immune cell function and reduce inflammation in various disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide is its high selectivity and potency for the P2X7 receptor, which allows for precise modulation of this target. However, N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide has limited solubility in water, which can make it challenging to use in certain experimental settings. Additionally, N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for the study of N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide. One potential application is in the treatment of chronic pain, where N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide has shown promising results in preclinical models. Additionally, N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide may have applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential therapeutic applications of N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide and its mechanism of action.
Synthesemethoden
The synthesis of N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide involves a series of chemical reactions, including the condensation of 2-nitrobenzaldehyde with ethyl acetoacetate, followed by a cyclization reaction with hydrazine hydrate and 2-furoic acid. The final product is obtained after purification and crystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been extensively studied for its pharmacological properties and potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various preclinical models. Additionally, N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been investigated for its role in cancer, autoimmune diseases, and infectious diseases.
Eigenschaften
IUPAC Name |
N-(2-ethyltetrazol-5-yl)-5-(2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O4/c1-2-19-17-14(16-18-19)15-13(21)12-8-7-11(24-12)9-5-3-4-6-10(9)20(22)23/h3-8H,2H2,1H3,(H,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBZPNQHEYFRAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794552 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(methoxymethyl)benzyl]-1H-benzimidazole](/img/structure/B5781777.png)
methanone](/img/structure/B5781780.png)



![2-(2-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5781811.png)
![N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B5781815.png)
![2-{[1-(4-nitrophenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5781823.png)

![(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5781840.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5781851.png)
![2-methyl-N-{3-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5781860.png)
![2-ethyl-6-(4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5781863.png)